molecular formula C10H12N2O2 B2395197 Morpholin-4-yl(pyridin-2-yl)methanone CAS No. 112657-38-2

Morpholin-4-yl(pyridin-2-yl)methanone

Cat. No. B2395197
CAS RN: 112657-38-2
M. Wt: 192.218
InChI Key: FWUVIDBCGSLNND-UHFFFAOYSA-N
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Description

“Morpholin-4-yl(pyridin-2-yl)methanone” is a chemical compound that has been mentioned in the context of various chemical reactions . It is a derivative of morpholine, a common heterocyclic amine, and pyridin-2-yl methanone, a type of aromatic ketone .


Synthesis Analysis

The synthesis of “this compound” seems to involve complex chemical reactions. For instance, one study discussed the interaction of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of a compound with a similar structure . Another study described the synthesis of related compounds through a copper-catalyzed oxidation approach .


Chemical Reactions Analysis

“this compound” seems to be involved in various chemical reactions. For example, it was mentioned in the context of the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . Another study discussed the reaction of a similar compound with hydrazine hydrate .

Scientific Research Applications

Synthesis and Structural Characterization

  • Morpholin-4-yl(pyridin-2-yl)methanone derivatives are synthesized for various applications. For instance, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and evaluated for antiproliferative activity. The molecular structure was characterized using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, highlighting the compound's significance in scientific research and pharmaceutical development (Prasad et al., 2018).

Antitumor Activity

  • 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1) is identified as an important intermediate for synthesizing various biologically active compounds. The compound and its derivatives have shown potential as small molecule anticancer drugs, indicating a significant role in cancer treatment research (Wang et al., 2016).

Neurological Disorder Imaging

  • This compound derivatives have been used in the synthesis of potential PET agents for imaging enzymes related to neurological disorders like Parkinson's disease. The compound (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) and its precursor were synthesized, showcasing the compound's applicability in advanced medical imaging and diagnosis (Wang et al., 2017).

Enzyme Inhibitory Activity

  • This compound derivatives were evaluated for their in vitro enzyme inhibitory activities. Compounds like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone were found to be effective inhibitors, indicating potential applications in pharmacology and enzyme-related research (Cetin et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various protein kinases . These protein kinases play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction.

Mode of Action

It’s known that similar compounds can inhibit protein kinases by binding to their active sites, thereby preventing the phosphorylation of substrate proteins . This interaction can lead to changes in cellular signaling pathways, affecting various cellular processes.

Biochemical Pathways

These pathways are involved in cell growth, proliferation, survival, and apoptosis .

Result of Action

Inhibition of protein kinases can lead to altered cellular signaling, potentially affecting cell growth, proliferation, and survival

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s stability and its interaction with its target. For instance, the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.

properties

IUPAC Name

morpholin-4-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUVIDBCGSLNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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